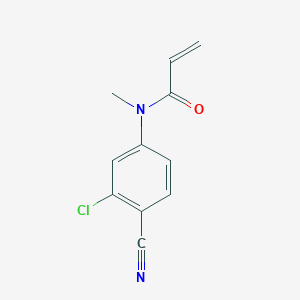

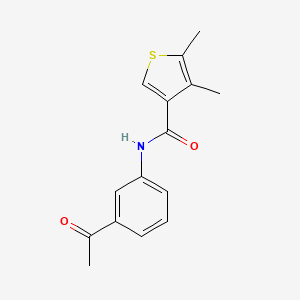

2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(ethylsulfonyl)phenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including a sulfonyl group, a phenyl group, a thiazol group, and an acetamide group. These functional groups could potentially give this compound a variety of interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. Potential reactions could include further substitution reactions, hydrolysis of the amide group, or reactions involving the aromatic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of its intermolecular interactions .Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), has identified compounds with similar potency and better solubility than BPTES. These compounds show potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their potential in cancer therapy. (Shukla et al., 2012)

Antimicrobial Agents Development

Studies aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moieties have shown promising antimicrobial properties. These efforts include the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives, and more, exhibiting significant antibacterial and antifungal activities. This research underscores the compound's role in creating new treatments against microbial infections. (Darwish et al., 2014), (Fahim & Ismael, 2019)

Anticancer Activity Exploration

The synthesis of thiazolo[3,2-a]pyridines using a multicomponent reaction has revealed compounds with promising anticancer activity across a range of cancer cell lines. This area of research explores the therapeutic potential of these compounds in oncology. (Altuğ et al., 2011)

Antimalarial and COVID-19 Drug Research

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles have led to the synthesis of compounds with potent in vitro antimalarial activity. These studies also extend to examining the ADMET properties of the compounds, with some showing efficacy as potential COVID-19 treatments based on molecular docking studies. (Fahim & Ismael, 2021)

Antioxidant Activity Investigations

The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles have uncovered compounds with excellent antioxidant activity, surpassing even standard antioxidants like Ascorbic acid. This line of research offers insights into the development of new antioxidant therapies. (Talapuru et al., 2014)

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy and safety in preclinical and clinical trials, and potential manufacturing processes .

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-2-26(23,24)15-5-3-13(4-6-15)11-17(22)21-18-20-16(12-25-18)14-7-9-19-10-8-14/h3-10,12H,2,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTKYYYHKMCWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/no-structure.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2589935.png)

![1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2589936.png)

![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2589938.png)

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)

![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)